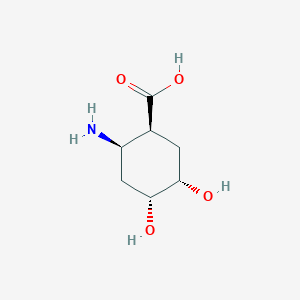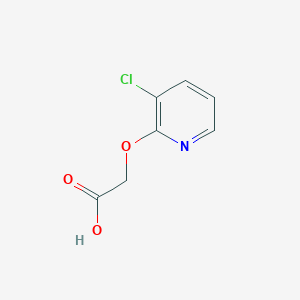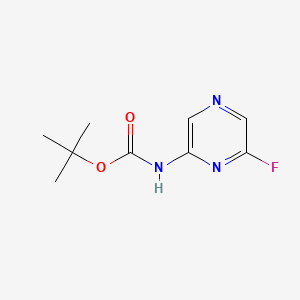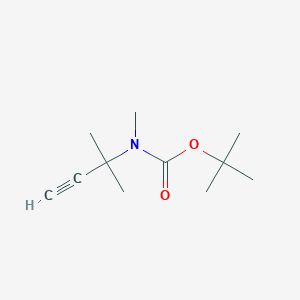![molecular formula C10H19NO B13508604 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol is a compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound features a bicyclic ring system with a nitrogen atom, making it a significant scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods may vary, but they typically focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic ring system or the hydroxyl group.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters . Additionally, it has industrial applications in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol involves its interaction with specific molecular targets in the body. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol can be compared to other tropane alkaloids such as atropine, cocaine, and scopolamine. While these compounds share a similar bicyclic structure, they differ in their functional groups and biological activities. For example, atropine is used as an anticholinergic agent, while cocaine is a potent stimulant with local anesthetic properties . The unique structural features of this compound contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(8-azabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)4-8-5-9-2-3-10(6-8)11-9/h7-12H,2-6H2,1H3 |
Clave InChI |
KKLNAJIAZORMQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC(C1)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)


![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)

![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)




![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
